Cas no 919034-79-0 (1,3,6,7-tetramethyl-8-2-(4-methylpiperidin-1-yl)ethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

1,3,6,7-tetramethyl-8-2-(4-methylpiperidin-1-yl)ethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione structure
919034-79-0 structure
Product Name:1,3,6,7-tetramethyl-8-2-(4-methylpiperidin-1-yl)ethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
CAS No:919034-79-0
MF:C19H28N6O2
MW:372.464623451233
CID:6022177
PubChem ID:16610270
Update Time:2025-10-31

1,3,6,7-tetramethyl-8-2-(4-methylpiperidin-1-yl)ethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 1,3,6,7-tetramethyl-8-2-(4-methylpiperidin-1-yl)ethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
    • UPCMLD0ENAT5793497:001
    • F3259-0181
    • AKOS000728871
    • 2,4,7,8-tetramethyl-6-[2-(4-methylpiperidin-1-yl)ethyl]purino[7,8-a]imidazole-1,3-dione
    • 1,3,6,7-tetramethyl-8-(2-(4-methylpiperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
    • Z235543606
    • CCG-348199
    • 919034-79-0
    • Inchi: 1S/C19H28N6O2/c1-12-6-8-23(9-7-12)10-11-24-13(2)14(3)25-15-16(20-18(24)25)21(4)19(27)22(5)17(15)26/h12H,6-11H2,1-5H3
    • InChI Key: NOFKGNUHDNTLOE-UHFFFAOYSA-N
    • SMILES: O=C1C2=C(N(C)C(N1C)=O)N=C1N2C(C)=C(C)N1CCN1CCC(C)CC1

Computed Properties

  • Exact Mass: 372.22737416g/mol
  • Monoisotopic Mass: 372.22737416g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 3
  • Complexity: 607
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 66.1Ų

1,3,6,7-tetramethyl-8-2-(4-methylpiperidin-1-yl)ethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Pricemore >>

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Additional information on 1,3,6,7-tetramethyl-8-2-(4-methylpiperidin-1-yl)ethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione

Introduction to 1,3,6,7-tetramethyl-8-2-(4-methylpiperidin-1-yl)ethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione (CAS No. 919034-79-0)

The compound 1,3,6,7-tetramethyl-8-2-(4-methylpiperidin-1-yl)ethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione, identified by its CAS number 919034-79-0, represents a significant advancement in the field of medicinal chemistry. This heterocyclic derivative has garnered attention due to its unique structural features and promising biological activities. The presence of multiple aromatic rings and functional groups makes it a versatile scaffold for further chemical modifications and pharmacological exploration.

At the core of this compound's structure lies the imidazo[1,2-g]purine core, a motif well-documented for its role in various therapeutic applications. The tetramethyl substitution pattern at the 1,3,6,7 positions enhances the stability and lipophilicity of the molecule, making it an attractive candidate for drug development. Additionally, the 2-(4-methylpiperidin-1-yl)ethyl side chain introduces a polar moiety that can interact with biological targets in a specific manner. This combination of structural elements suggests potential applications in areas such as oncology and immunomodulation.

Recent research has highlighted the importance of imidazo[1,2-g]purine derivatives in medicinal chemistry. Studies have demonstrated that modifications within this scaffold can significantly alter binding affinity and selectivity towards biological receptors. For instance, derivatives with similar substitution patterns have shown efficacy in inhibiting kinases and other enzymes implicated in cancer progression. The compound in question (1,3,6,7-tetramethyl-8-2-(4-methylpiperidin-1-yl)ethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione) is being investigated for its potential as a lead compound in developing novel therapeutic agents.

The molecular framework of this compound allows for diverse interactions with biological targets. The methyl groups contribute to hydrophobic interactions with lipid bilayers of cell membranes, while the piperidine ring enhances solubility and metabolic stability. These features are critical for drug-like properties such as bioavailability and half-life. Furthermore, the presence of two reactive sites—the imidazole nitrogen and the purine nitrogen—provides multiple opportunities for further derivatization and optimization.

In the context of current pharmaceutical research, 1H-purine derivatives continue to be extensively studied due to their broad spectrum of biological activities. These compounds have been reported to exhibit antiviral, anti-inflammatory, and anticancer properties. The specific arrangement of substituents in our target molecule (CAS No. 919034-79-0) aligns well with these trends, suggesting that it may possess similar therapeutic benefits. Preliminary in vitro studies have shown promising results in terms of cytotoxicity against certain cancer cell lines, indicating its potential as a starting point for drug discovery programs.

The synthesis of this compound involves a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. Key steps include condensation reactions between appropriately substituted precursors followed by functional group transformations such as methylation and alkylation. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions may be employed to introduce complex substituents efficiently. The development of robust synthetic routes is essential for scalable production needed for preclinical and clinical studies.

From a computational chemistry perspective, molecular modeling techniques are being utilized to predict binding modes and affinity towards potential targets like kinases or transcription factors. These simulations help guide experimental design by identifying optimal positions for further modifications based on predicted interactions with biological macromolecules. The robustness of computational predictions ensures that experimental efforts are focused on the most promising derivatives, saving time and resources.

The pharmacokinetic profile of any drug candidate is critical for its clinical success, and our target compound (CAS No. 919034-79-0) is being evaluated through in silico simulations to predict absorption distribution metabolism excretion (ADME) properties. Factors such as solubility partition coefficients (logP), metabolic stability, and intestinal permeability are assessed using validated models that integrate experimental data with theoretical predictions. A favorable pharmacokinetic profile would enhance its suitability for further development into a marketable therapeutic agent.

Regulatory considerations play a significant role in advancing any new chemical entity through drug development pipelines. Compliance with guidelines set forth by agencies such as the FDA or EMA ensures that safety profiles are thoroughly characterized before human testing begins. Preclinical toxicology studies will be conducted to assess potential side effects at various doses, providing critical data points needed during regulatory submissions.

The broader implications of this research extend beyond individual molecules; they contribute to our understanding of heterocyclic chemistry's role in medicine development. As scientists continue to uncover novel scaffolds like imidazo[1,2-g]purines, new opportunities arise for addressing unmet medical needs through innovative drug design strategies.

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